Cas no 13473-01-3 (5-Chloro-2-methoxypyridine)
5-Chloro-2-methoxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-2-methoxypyridine
- 2-METHOXY-5-CHLORO PYRIDINE
- Pyridine, 5-chloro-2-methoxy-
- 5-Chloro-2-methoxypyridine 97%
- 5-chloro-2-methoxy-pyridine
- PubChem6602
- KSC494G7J
- 5-chloranyl-2-methoxy-pyridine
- NPYYXUYLIHZYOU-UHFFFAOYSA-N
- BBL100727
- STL554521
- RL01579
- AB23682
- TRA0045187
- KS-0
- AKOS002665628
- CS-W000822
- A806835
- 5-Chloro-2-methoxypyridine, 97%
- EN300-68428
- J-517320
- AC-23104
- J-006597
- MFCD06254388
- 13473-01-3
- DTXSID10406190
- Z1094698482
- C2522
- AMY31266
- CCG-321329
- SCHEMBL473813
- GS-5026
- FT-0649045
- DB-027597
-
- MDL: MFCD06254388
- Inchi: 1S/C6H6ClNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
- InChI Key: NPYYXUYLIHZYOU-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C=C1)OC
Computed Properties
- Exact Mass: 143.01400
- Monoisotopic Mass: 143.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 22.1
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.193 g/mL at 25 °C(lit.)
- Boiling Point: 180°C(lit.)
- Flash Point: Degrees Fahrenheit:127.4°F
Degrees Celsius:53°C - Refractive Index: n20/D 1.5260(lit.)
- PSA: 22.12000
- LogP: 1.74360
- Solubility: Not available
5-Chloro-2-methoxypyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H226,H302,H318
-
Warning Statement:
P280g,P305
P351
P338 - Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-22-41
- Safety Instruction: S26-S39
-
Hazardous Material Identification:
- Safety Term:S26;S39
- Risk Phrases:R10; R22; R41
- HazardClass:3
- PackingGroup:III
5-Chloro-2-methoxypyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-2-methoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 035854-1g |
5-Chloro-2-methoxypyridine |
13473-01-3 | 98% | 1g |
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| Fluorochem | 035854-25g |
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| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0464699467- 1g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120716-25g |
5-Chloro-2-methoxypyridine |
13473-01-3 | 98% | 25g |
¥155.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120716-1g |
5-Chloro-2-methoxypyridine |
13473-01-3 | 98% | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120716-5g |
5-Chloro-2-methoxypyridine |
13473-01-3 | 98% | 5g |
¥35.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023828-1g |
5-Chloro-2-methoxypyridine |
13473-01-3 | 98.00% | 1g |
¥23 | 2024-05-26 |
5-Chloro-2-methoxypyridine Suppliers
5-Chloro-2-methoxypyridine Related Literature
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1. Substituted 3,4-pyridynes: clean cycloadditionsStephen J. Connon,Anthony F. Hegarty J. Chem. Soc. Perkin Trans. 1 2000 1245
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2. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicityA. Gordon,A. R. Katritzky,S. K. Roy J. Chem. Soc. B 1968 556
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alkyl aryl ethers
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ethers Alkyl aryl ethers
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Additional information on 5-Chloro-2-methoxypyridine
Introduction to 5-Chloro-2-methoxypyridine (CAS No. 13473-01-3)
5-Chloro-2-methoxypyridine, with the chemical formula C₆H₅ClNO, is a significant intermediate in the pharmaceutical and agrochemical industries. This compound, identified by its CAS number 13473-01-3, has garnered considerable attention due to its versatile applications in synthetic chemistry. Its unique structural features, comprising a chloro substituent on a pyridine ring and a methoxy group on an adjacent carbon, make it a valuable building block for the development of various bioactive molecules.
The relevance of 5-Chloro-2-methoxypyridine in modern chemical synthesis cannot be overstated. It serves as a crucial precursor in the preparation of more complex heterocyclic compounds, which are widely employed in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups on its structure allows for diverse functionalization strategies, enabling chemists to tailor molecular properties for specific applications.
Recent advancements in drug discovery have highlighted the importance of pyridine derivatives in the development of novel therapeutic agents. 5-Chloro-2-methoxypyridine has been particularly instrumental in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in constructing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The chloro and methoxy functionalities provide handles for further chemical modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic profiles.
In agrochemical research, 5-Chloro-2-methoxypyridine has been utilized to develop novel pesticides and herbicides. Its structural framework is conducive to designing compounds that interact with specific enzymatic targets in pests, offering an effective means of crop protection. The compound’s stability under various environmental conditions further enhances its applicability in agricultural formulations.
The synthesis of 5-Chloro-2-methoxypyridine typically involves chlorination and methylation reactions on a pyridine backbone. Modern synthetic methodologies have improved the efficiency and scalability of these processes, reducing waste and enhancing yield. Catalytic approaches, including transition metal-catalyzed reactions, have been explored to achieve higher selectivity and milder reaction conditions.
One notable application of 5-Chloro-2-methoxypyridine is in the development of antiviral agents. Researchers have leveraged its scaffold to design molecules that inhibit viral replication by targeting essential enzymes or receptors. The compound’s ability to undergo further derivatization has enabled the creation of libraries of candidate drugs for high-throughput screening.
The role of computational chemistry in optimizing derivatives of 5-Chloro-2-methoxypyridine cannot be ignored. Molecular modeling techniques have been employed to predict the binding affinity and metabolic stability of potential drug candidates. This approach has accelerated the drug discovery process by allowing virtual screening before experimental synthesis.
Industrial-scale production of 5-Chloro-2-methoxypyridine requires stringent quality control measures to ensure consistency and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to verify product integrity.
The environmental impact of synthesizing 5-Chloro-2-methoxypyridine is another critical consideration. Green chemistry principles have guided efforts to develop more sustainable synthetic routes, minimizing hazardous byproducts and reducing energy consumption. Solvent recovery systems and catalytic recycling methods have been implemented to align with these goals.
Future research directions for 5-Chloro-2-methoxypyridine may focus on exploring new synthetic pathways and expanding its applications in medicinal chemistry. The growing demand for personalized medicine has spurred interest in developing tailored therapeutic agents based on pyridine derivatives like this one.
In conclusion, 5-Chloro-2-methoxypyridine (CAS No. 13473-01-3) is a multifaceted compound with broad utility across pharmaceuticals and agrochemicals. Its structural versatility and synthetic accessibility make it indispensable in modern chemical research. As scientific understanding progresses, the potential applications of this compound are expected to grow even further.
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